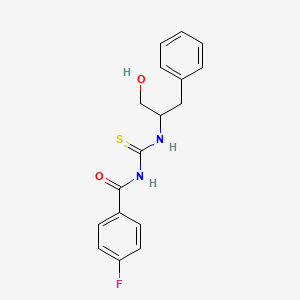
N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea is a useful research compound. Its molecular formula is C17H17FN2O2S and its molecular weight is 332.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea is a synthetic compound belonging to the thiourea family, which has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H18F N3O2S
- SMILES Notation : Cc1ccccc1C(C(C(=O)N)N=C(S)N(C(=O)C2=CC=C(C=C2)F)=O)O
This compound features a thiourea moiety, which is known for its diverse biological activities due to the presence of sulfur and nitrogen atoms that can participate in various biochemical interactions.
Mechanisms of Biological Activity
The biological activity of thiourea derivatives often involves:
- Inhibition of Enzymatic Activity : Thioureas can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication.
- Antimicrobial Action : The presence of fluorine atoms in the structure enhances the lipophilicity and bioavailability of the compound, potentially leading to increased antimicrobial efficacy.
- Anticancer Properties : Some thiourea derivatives have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
| Candida albicans | 32 |
These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections.
Study 1: Antiviral Activity
A study evaluated the antiviral properties of various thiourea derivatives, including this compound. The compound demonstrated significant inhibition of viral replication in vitro against Bovine Viral Diarrhea Virus (BVDV), with an EC50 value of approximately 0.7 µM. Structure-activity relationship (SAR) analysis suggested that modifications on the benzoyl moiety could enhance antiviral efficacy.
Study 2: Anticancer Potential
In another investigation, the compound was tested for its cytotoxic effects on human cancer cell lines. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability in breast cancer cells (MCF-7), with IC50 values around 15 µM. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial function.
属性
IUPAC Name |
4-fluoro-N-[(1-hydroxy-3-phenylpropan-2-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c18-14-8-6-13(7-9-14)16(22)20-17(23)19-15(11-21)10-12-4-2-1-3-5-12/h1-9,15,21H,10-11H2,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAJCNQYAGUEBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=S)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301329545 |
Source


|
| Record name | 4-fluoro-N-[(1-hydroxy-3-phenylpropan-2-yl)carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301329545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID50086421 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338963-02-3 |
Source


|
| Record name | 4-fluoro-N-[(1-hydroxy-3-phenylpropan-2-yl)carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301329545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













